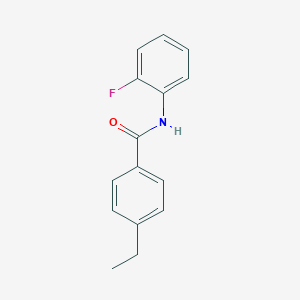

4-ethyl-N-(2-fluorophenyl)benzamide

Description

4-Ethyl-N-(2-fluorophenyl)benzamide (CAS: 839693-39-9) is a benzamide derivative with the molecular formula C₁₅H₁₄FNO and a molecular weight of 243.28 g/mol . The compound features a para-ethyl substituent on the benzamide ring and a 2-fluorophenyl group attached via an amide linkage. Benzamides are widely studied for their diverse pharmacological and material science applications, particularly due to their tunable electronic and steric properties.

Properties

Molecular Formula |

C15H14FNO |

|---|---|

Molecular Weight |

243.28 g/mol |

IUPAC Name |

4-ethyl-N-(2-fluorophenyl)benzamide |

InChI |

InChI=1S/C15H14FNO/c1-2-11-7-9-12(10-8-11)15(18)17-14-6-4-3-5-13(14)16/h3-10H,2H2,1H3,(H,17,18) |

InChI Key |

DWXWTDWAJVHBQZ-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following sections compare 4-ethyl-N-(2-fluorophenyl)benzamide with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activities.

Substituent Variations on the Benzamide Ring

Alkyl vs. Alkoxy Groups

- 4-Butoxy-N-(2-fluorophenyl)benzamide (VU0040237): Substituent: Para-butoxy group instead of ethyl. Molecular Formula: C₁₇H₁₈FNO₂; Molecular Weight: 299.33 g/mol. The longer butoxy chain may enhance lipophilicity but reduce solubility compared to ethyl .

- 4-Cyano-N-(2-fluorophenyl)benzamide: Substituent: Para-cyano group. Molecular Formula: C₁₄H₉FN₂O; Molecular Weight: 240.23 g/mol. This contrasts with the hydrophobic ethyl group, which may favor membrane permeability .

Halogen Substitutions

- 3-Chloro-N-(2-fluorophenyl)benzamide: Substituent: Meta-chloro group. Molecular Formula: C₁₃H₉ClFNO; Molecular Weight: 257.67 g/mol. Safety data indicate standard handling precautions for halogenated benzamides .

Variations on the Phenylamine Group

- 4-Ethyl-N-(2-furanylmethyl)benzamide: Substituent: 2-Furanylmethyl instead of 2-fluorophenyl. Molecular Formula: C₁₄H₁₅NO₂; Molecular Weight: 241.28 g/mol.

- 2-Ethoxy-N-[(4-fluorophenyl)methyl]benzamide: Substituent: Ethoxy group at the ortho position and a 4-fluorobenzyl group. Molecular Formula: C₁₆H₁₆FNO₂; Molecular Weight: 273.30 g/mol. Key Properties: LogP = 3.29, indicating moderate lipophilicity. The ethoxy group may sterically hinder amide bond rotation, affecting conformational flexibility .

Functional Group Additions

- 4-Amino-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide: Substituent: Additional amino and amide groups. Molecular Formula: C₁₅H₁₄FN₃O₂; Molecular Weight: 291.29 g/mol. Key Properties: Enhanced hydrogen-bonding capacity due to the amino group, which may improve target binding specificity but reduce metabolic stability .

Discussion of Substituent Effects

- Steric Effects : Bulky substituents like butoxy may hinder molecular packing in crystal lattices, as seen in disordered structures (e.g., ortho-fluorophenyl disorder in ) .

- Lipophilicity: Ethyl and butoxy groups enhance lipophilicity compared to polar cyano or amino groups, influencing pharmacokinetic properties like blood-brain barrier penetration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.